molecular formula C17H14N6O3S B2534994 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034457-80-0

4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2534994
CAS RN: 2034457-80-0
M. Wt: 382.4
InChI Key: OOTQYQWGIBSGGE-UHFFFAOYSA-N
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Description

4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14N6O3S and its molecular weight is 382.4. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

Research on derivatives of isonicotinoylhydrazinecarboxamide and 1,3,4-oxadiazole has shown significant antitubercular activity against various strains of Mycobacterium tuberculosis. These compounds have been evaluated for their in vitro efficacy, demonstrating potential as leads for new antituberculosis drugs. The modification of these molecular structures could lead to compounds with improved efficacy and lower toxicity, contributing to the development of new treatment options for tuberculosis (Asif, 2014).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, a five-membered aromatic structure with nitrogen atoms, is a core element in many synthetic molecules with varied bioactivities. These derivatives exhibit a range of therapeutic activities, including anticancer, antibacterial, antifungal, and antiviral effects. This diversity underscores the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry and drug design, offering a promising avenue for the development of new therapeutic agents (Verma et al., 2019).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives are known for their wide range of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. These compounds can be further modified to enhance their potency and efficacy, making them valuable leads for the development of new drugs (Jalhan et al., 2017).

Synthesis and Applications of 1,4-Dihydropyridines

1,4-Dihydropyridines are another class of compounds with significant relevance to the chemical moiety . They are crucial in synthetic organic chemistry and have numerous biological applications. Recent methodologies for synthesizing 1,4-dihydropyridines via atom-efficient reactions highlight their importance as a scaffold in drug development. These compounds are used in various drugs and are being explored for new applications in treating mental and psychological disorders (Sohal, 2021).

properties

IUPAC Name

4-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3S/c1-10-13(27-17(20-10)23-7-2-3-8-23)16(25)19-9-12-21-14(22-26-12)11-5-4-6-18-15(11)24/h2-8H,9H2,1H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTQYQWGIBSGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

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